molecular formula C13H14O3 B1139494 Ncs-382 CAS No. 520505-01-5

Ncs-382

Cat. No.: B1139494
CAS No.: 520505-01-5
M. Wt: 218.25 g/mol
InChI Key: UADPGHINQMWEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of NCS-382 involves several steps. One common method includes the reaction of 5-hydroxy-5,7,8,9-tetrahydro-6H-benzoaannulen-6-one with ethyl bromoacetate in the presence of a base to form the corresponding ester. This ester is then hydrolyzed to yield this compound .

Chemical Reactions Analysis

NCS-382 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

GHB Receptor Antagonism

NCS-382 has been extensively studied for its antagonistic effects on GHB receptors. Research indicates that it binds selectively to these receptors, exhibiting a ten-fold higher affinity than GHB itself (Ki 0.34 µM compared to Ki 4.3 µM) in competition binding assays . This property makes this compound a valuable tool in understanding the pharmacodynamics of GHB and its related disorders.

Neurotherapeutic Potential

The compound has shown promise in preclinical studies aimed at evaluating its neurotherapeutic efficacy. Specifically, it has been tested in mouse models for conditions associated with elevated GHB levels, such as succinic semialdehyde dehydrogenase deficiency. The results suggest that this compound can mitigate the sedative and seizure-inducing effects of GHB, providing a potential therapeutic avenue for treating GHB intoxication and related neurodegenerative conditions .

Modulation of CaMKIIα

Recent studies have explored the scaffold of this compound for modulating calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα), a critical enzyme involved in synaptic plasticity and memory formation . this compound analogs have been synthesized with improved affinity for CaMKIIα, demonstrating enhanced brain permeability and stability. One promising analog, Ph-HTBA, has been identified as a high-affinity ligand that could facilitate further pharmacological interventions targeting this kinase .

Toxicological Studies

This compound's transport properties have been investigated using Madin-Darby canine kidney (MDCK) cells, revealing that it can inhibit GHB transport across cellular membranes . Understanding these toxicological properties is crucial for assessing the safety profile of this compound in potential therapeutic applications.

Behavioral Studies

Behavioral assessments have shown that this compound does not consistently antagonize the effects of GHB on locomotor activity or operant responses. Some studies suggest that it may even enhance certain actions of GHB rather than inhibit them, indicating a complex interaction between this compound and GHB-induced behaviors . This complexity necessitates further exploration into the behavioral implications of this compound administration.

Preclinical Evaluations

A notable study evaluated the safety and efficacy of this compound in mouse models designed to mimic human neurological conditions associated with GHB exposure. The findings indicated significant reductions in seizure activity and sedation without notable systemic toxicity .

Structural Studies

In silico docking studies have provided insights into the binding mechanisms of this compound at the molecular level, highlighting specific interactions within the GHB binding site that could inform future drug design efforts aimed at enhancing selectivity and efficacy .

Data Summary Table

Application AreaKey FindingsReferences
GHB Receptor AntagonismHigher affinity than GHB; selective binding
Neurotherapeutic EfficacyReduces sedation/seizures in mouse models
CaMKIIα ModulationNew analogs show improved brain permeability
Toxicological PropertiesInhibits GHB transport across cell membranes
Behavioral EffectsComplex interactions; may enhance some effects

Q & A

Basic Research Questions

Q. What experimental models are used to evaluate the therapeutic potential of NCS-382 in SSADH deficiency, and how are outcomes measured?

Methodological Answer: Preclinical studies primarily use ALDH5A1-/- mice to model SSADH deficiency. Key endpoints include rescue from premature lethality, normalization of motor deficits (e.g., GHB-induced ataxia), and reductions in brain/liver GHB levels. Chronic dosing protocols (e.g., 300 mg/kg intraperitoneal for 7 days) are employed to assess systemic exposure . In vitro models include hepatocytes and neuronal stem cells (NSCs) to evaluate cytotoxicity, mitochondrial function, and transport kinetics .

Q. How is the permeability and transport kinetics of this compound assessed in neuronal systems?

Methodological Answer: MDCK (Madin-Darby Canine Kidney) cells in transwell systems are used to measure apical-to-basolateral permeability. Concentrations (25–100 μM) are tested over time (e.g., 10-minute linear uptake windows), with permeability calculated as Papp=dQ/dtAC0P_{\text{app}} = \frac{dQ/dt}{A \cdot C_0}. For example, at 25 μM, this compound showed permeability of 7.6±1.7×106cm/s7.6 \pm 1.7 \times 10^{-6} \, \text{cm/s}, decreasing at higher doses due to saturation . Co-administration with GHB (48 μM) reveals competitive transport dynamics .

Q. What analytical techniques are used to quantify this compound and GHB in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is standard. For this compound, an Atlantis T3 column and negative polarity detect transitions at 216.9→173.1 m/z. GHB is quantified using positive polarity (104.1→87 m/z). Isotope dilution (e.g., deuterated GHB) corrects for matrix effects . Calibration curves are validated in HBSS buffer or tissue homogenates .

Advanced Research Questions

Q. How do researchers resolve contradictions between preclinical efficacy and clinical trial failures of related compounds (e.g., SGS-742)?

Methodological Answer: Discrepancies are addressed by comparing experimental designs. For example, SGS-742 failed in human cognition trials despite preclinical promise, prompting scrutiny of dosing regimens, species-specific metabolism, and outcome measures. This compound studies prioritize ALDH5A1-/- mouse survival and GHB level normalization, which may better predict clinical translatability . Parallel in vitro NSC models assess genotype-specific cytotoxicity (e.g., higher necrosis in aldh5a1−/− cells) to refine dosing .

Q. What methodologies identify this compound's effects on mitochondrial function and oxidative stress in neural stem cells?

Methodological Answer:

  • ATP turnover : Measured via bioluminescence assays, with baseline ATP levels higher in aldh5a1−/− NSCs (p=0.0002p = 0.0002) but unaffected by this compound (0.01–1000 μM) .
  • Superoxide production : Fluorescent probes (e.g., Mitotracker® Green) detect ROS. Aldh5a1−/− NSCs show elevated superoxide (p<0.05p < 0.05), unaltered by this compound .
  • Mitochondrial counts : High-content imaging quantifies organelles. This compound (1–1000 μM) does not alter mitochondrial/lysosomal numbers compared to vehicle .

Q. How is gene expression profiling conducted to assess chronic this compound exposure?

Methodological Answer: Microarray analysis (e.g., BioRad platforms) identifies genes dysregulated ≥4-fold (signal-to-noise cutoff). Pooled triplicate biological replicates reduce variability. In HepG2 cells, 0.5 mM this compound alters Cyp2b10, Cyp39a1, and Slc12a2 (>2-fold), suggesting metabolic pathway modulation . RNA-seq validation and pathway enrichment (e.g., mTOR signaling) are recommended for mechanistic insights .

Q. What experimental approaches differentiate GHB receptor-mediated effects from GABAB mechanisms in this compound studies?

Methodological Answer:

  • Receptor antagonists : this compound (GHB receptor antagonist) vs. CGP35348 (GABAB antagonist) are co-administered with GHB. Low GHB doses (nM) show this compound-sensitive glutamate release, while high doses (mM) are CGP35348-sensitive, confirming dual receptor roles .
  • Radioligand binding : [³H]this compound displacement assays in rat cerebrocortical membranes reveal IC₅₀ values (e.g., UMB68 sodium: 38 nM) to quantify receptor affinity .

Properties

CAS No.

520505-01-5

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid

InChI

InChI=1S/C13H14O3/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15)

InChI Key

UADPGHINQMWEAG-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O

Canonical SMILES

C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O

Synonyms

6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Oxo-5-phenyl-4,7-dihydro-pyraZolo[1,5-a]pyrimidine-3-carboxylic acid
Ncs-382
7-Oxo-5-phenyl-4,7-dihydro-pyraZolo[1,5-a]pyrimidine-3-carboxylic acid
Ncs-382
7-Oxo-5-phenyl-4,7-dihydro-pyraZolo[1,5-a]pyrimidine-3-carboxylic acid
Ncs-382
7-Oxo-5-phenyl-4,7-dihydro-pyraZolo[1,5-a]pyrimidine-3-carboxylic acid
Ncs-382
7-Oxo-5-phenyl-4,7-dihydro-pyraZolo[1,5-a]pyrimidine-3-carboxylic acid
7-Oxo-5-phenyl-4,7-dihydro-pyraZolo[1,5-a]pyrimidine-3-carboxylic acid
Ncs-382
7-Oxo-5-phenyl-4,7-dihydro-pyraZolo[1,5-a]pyrimidine-3-carboxylic acid
7-Oxo-5-phenyl-4,7-dihydro-pyraZolo[1,5-a]pyrimidine-3-carboxylic acid
Ncs-382

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.